![molecular formula C12H12N4O B2561561 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone CAS No. 478039-88-2](/img/structure/B2561561.png)
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been reported. For instance, the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Aplicaciones Científicas De Investigación
Triazole Derivatives and Their Biological Significance
Triazoles, including the 1,2,4-triazole ring, have been extensively studied for their broad spectrum of biological activities. These compounds are of significant interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. Their structural versatility allows for a wide range of chemical modifications, enabling the synthesis of novel derivatives with enhanced biological activities. The triazole ring's presence in a compound can significantly impact its pharmacokinetic and pharmacodynamic profiles, making these derivatives promising candidates for new therapeutic agents (Ferreira et al., 2013).
Advances in Triazole Chemistry
Recent advances in triazole chemistry have focused on developing eco-friendly and efficient synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This approach has facilitated the synthesis of 1,2,3-triazole derivatives with diverse functional groups, enabling their application in various domains, including medicinal chemistry and material science. The eco-friendly procedures reviewed highlight the potential of 1,2,3-triazoles as sustainable alternatives for the synthesis of complex molecules, including pharmaceuticals (de Souza et al., 2019).
Pyrrolidinone in Drug Discovery
The pyrrolidinone ring, often used in conjunction with triazole derivatives, is another versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance three-dimensional (3D) structural complexity, improve stereochemical properties, and potentially increase biological activity. Pyrrolidinone derivatives have been explored for various biological applications, including as inhibitors of enzymes and receptors critical to disease processes. This review underscores the importance of the pyrrolidinone ring in designing new compounds with potential therapeutic benefits, particularly when combined with triazole derivatives for enhanced bioactivity (Li Petri et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

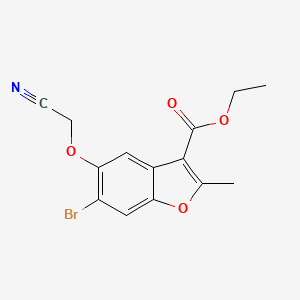
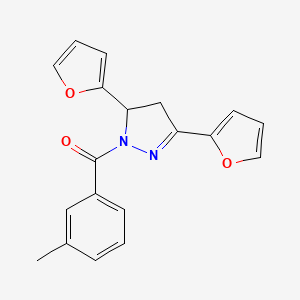
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)
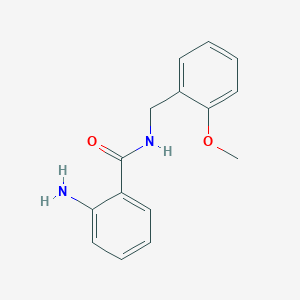
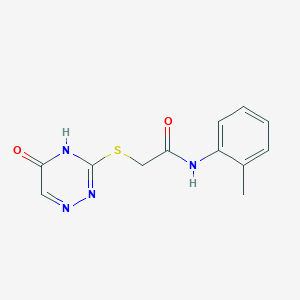
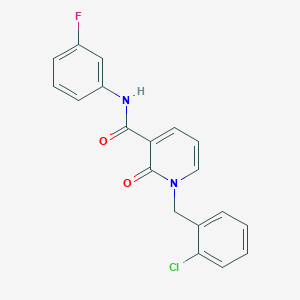
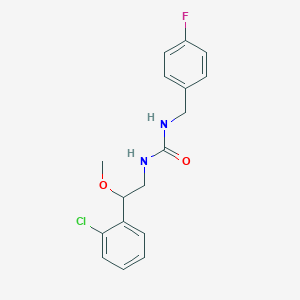
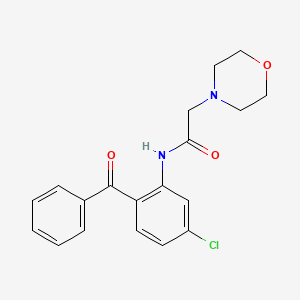
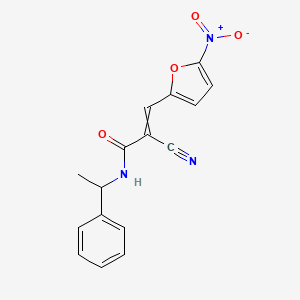
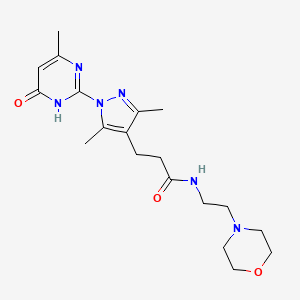
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)